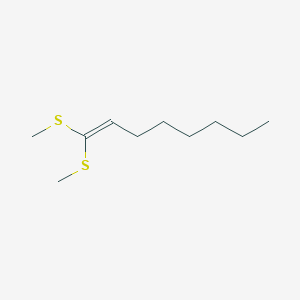

1-Octene, 1,1-bis(methylthio)-

Description

Contextualizing Organosulfur Chemistry and Ketene (B1206846) Dithioacetals

Organosulfur chemistry is a broad field that explores the properties, synthesis, and reactions of organic compounds containing carbon-sulfur bonds. nih.gov These compounds are integral to numerous biological processes and have found extensive applications in medicinal chemistry and materials science. tcichemicals.com Within this field, ketene dithioacetals have emerged as particularly versatile building blocks, or synthons, for the construction of more complex molecules. nih.govthieme-connect.de

Ketene dithioacetals are sulfur analogs of ketene acetals and are generally stable, isolable compounds. thieme-connect.de Their stability and well-defined physical properties allow for purification using standard laboratory techniques. thieme-connect.de The presence of the dithioacetal group significantly influences the reactivity of the alkene, making it a focal point for a variety of chemical transformations. researchgate.netkyoto-u.ac.jp

Structural Features and Synthetic Utility of 1,1-Bis(methylthio)alkenes

The general structure of 1,1-bis(methylthio)alkenes features a geminal bis(methylthio) group attached to one of the sp2 hybridized carbons of the double bond. This arrangement polarizes the double bond, rendering the carbon atom bearing the two sulfur atoms electrophilic and the other carbon atom nucleophilic. This "push-pull" electronic nature is a key determinant of their reactivity.

The synthetic utility of 1,1-bis(methylthio)alkenes is extensive. They are frequently employed as latent carbonyl groups. acs.org For instance, the dithioacetal moiety can be hydrolyzed under acidic conditions to yield carboxylic acids or ketones. thieme-connect.deacs.org This transformation is particularly useful as it allows for the introduction of a carbonyl group into a molecule at a late stage of a synthesis, avoiding potential interference with other reactive functional groups.

Furthermore, the carbon atom adjacent to the sulfur atoms can be deprotonated by strong bases, such as organolithium reagents, to form a stabilized carbanion. wikipedia.org This nucleophilic center can then react with various electrophiles, enabling the formation of new carbon-carbon bonds. This "umpolung" or reversal of polarity of the carbonyl carbon is a powerful strategy in organic synthesis. wikipedia.org Additionally, 1,1-bis(methylthio)alkenes can participate in cycloaddition reactions, acting as dienophiles in Diels-Alder reactions to construct cyclic systems. researchgate.net

Scope and Significance of Research on 1-Octene (B94956), 1,1-bis(methylthio)-

While specific research focusing solely on 1-Octene, 1,1-bis(methylthio)- is not extensively documented in publicly available literature, its chemical behavior can be inferred from the well-established reactivity of other 1,1-bis(methylthio)alkenes. The significance of this particular compound lies in its potential as a synthon for the introduction of an eight-carbon chain with a terminal functional group that can be readily converted into a carboxylic acid or a ketone.

Research in the broader area of ketene dithioacetals continues to uncover novel synthetic methodologies and applications. nih.govnih.govresearchgate.net Studies on the reactions of various substituted 1,1-bis(methylthio)alkenes with different reagents provide a strong foundation for predicting the reactivity and potential applications of 1-Octene, 1,1-bis(methylthio)- in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. acs.orgnih.govresearchgate.net The development of new catalytic systems for the transformation of ketene dithioacetals further expands their synthetic potential. researchgate.net

Structure

3D Structure

Properties

CAS No. |

56772-89-5 |

|---|---|

Molecular Formula |

C10H20S2 |

Molecular Weight |

204.4 g/mol |

IUPAC Name |

1,1-bis(methylsulfanyl)oct-1-ene |

InChI |

InChI=1S/C10H20S2/c1-4-5-6-7-8-9-10(11-2)12-3/h9H,4-8H2,1-3H3 |

InChI Key |

OXQBHBWAAJFQRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=C(SC)SC |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1 Octene, 1,1 Bis Methylthio

Nucleophilic Addition Reactions

The polarized nature of the double bond in ketene (B1206846) dithioacetals makes them excellent substrates for nucleophilic addition reactions. This reactivity is a cornerstone of their synthetic utility.

Ketene dithioacetals readily react with primary and secondary amines. The reaction typically proceeds via a nucleophilic attack of the amine on the β-carbon of the ketene dithioacetal, followed by the elimination of one of the methylthio groups as methanethiol (B179389). When a second equivalent of amine reacts, the remaining methylthio group is displaced, leading to the formation of enediamines or ketene aminals.

For instance, the reaction of nitroketene dithioacetals with various amines can lead to either monosubstituted products or disubstituted ketene aminals. The reaction of 1,1-bis(methylthio)-2-nitroethylene (B140038) with an excess of an amine results in the formation of the corresponding ketene aminals. Similarly, reaction with diamines can lead to cyclic nitro-ene-1,1-diamines through the elimination of two molecules of methanethiol. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1,1-bis(methylthio)-2-nitroethylene | Various amines (excess) | Ketene aminals | nih.gov |

| 1,1-bis(methylthio)-2-nitroethylene | Diamines | Cyclic nitro-ene-1,1-diamines | nih.gov |

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are a powerful tool in modern organic synthesis. Ketene dithioacetals have been employed in such reactions to generate molecular diversity efficiently. For example, they can participate in pseudo-four-component and four-component syntheses of pyrazoles. nih.gov

The development of novel MCRs is a significant area of research, and the unique reactivity of ketene dithioacetals makes them attractive candidates for the design of new synthetic methodologies for creating complex molecular architectures.

Cyclization and Annulation Strategies

Pyrazoles: The reaction of acylketene dithioacetals with hydrazines is a common and effective method for the synthesis of substituted pyrazoles. oup.com A chemo- and regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles can be achieved by reacting substituted 2-acyl-3,3-bis(methylthio)acrylonitriles with substituted phenyl hydrazine (B178648) hydrochlorides. tandfonline.com

Isoxazoles: While direct synthesis from ketene dithioacetals is less common, the functional groups present in these molecules can be transformed into precursors for isoxazole (B147169) synthesis. For instance, the carbon backbone of a ketene dithioacetal can be elaborated to form a suitable precursor that can then undergo cyclization with a source of hydroxylamine.

Thiophenes: Ketene dithioacetals are valuable precursors for the synthesis of thiophene (B33073) derivatives. One-pot reactions of indoles with α-acetyl ketene dithioacetals can produce vinylketene dithioacetals, which can then be further transformed. researchgate.net Additionally, a visible-light-induced [3+2] oxidative cyclization of alkynes with ketene dithioacetals, acting as thiavinyl 1,3-dipoles, provides a route to multisubstituted thiophenes. researchgate.netorganic-chemistry.org A metal-free, three-step one-pot synthesis of tetrasubstituted 2,4-diacylthiophenes from propargylic alcohols and α-oxo ketene dithioacetals has also been reported. acs.org

| Heterocycle | Starting Materials | Key Reaction Type | Reference |

| Pyrazoles | Acylketene dithioacetals, Hydrazines | Cyclocondensation | oup.comtandfonline.com |

| Thiophenes | Ketene dithioacetals, Alkynes | [3+2] Oxidative Cyclization | researchgate.netorganic-chemistry.org |

| 2,4-Diacylthiophenes | α-Oxo ketene dithioacetals, Propargylic alcohols | One-pot propargylation/electrophilic cyclization/deiodinative oxygenation | acs.org |

Pyrimidines: The versatile reactivity of ketene dithioacetals allows for their use in the construction of pyrimidine (B1678525) rings. By reacting with appropriate dinucleophiles, such as amidines, the ketene dithioacetal can provide two carbon atoms to the heterocyclic ring.

Pyridones: A novel synthesis of N-aroylamino-2-pyridones has been reported through the reaction of [bis(methylthio)methylene]malononitrile, a ketene dithioacetal derivative, with cyanoaceto-N-aroylhydrazides. tandfonline.com This reaction proceeds in a one-pot fashion and provides an excellent route to N-aroylaminated pyridone derivatives. tandfonline.com

Pyridines: α,α-Dioxoketene dithioacetals serve as starting materials for the synthesis of polysubstituted pyridines. Their reaction with compounds like cyanothioacetamide or cyanoacetamide, followed by acid treatment, yields various substituted pyridines. rsc.org

| Heterocycle | Starting Materials | Key Reaction Type | Reference |

| N-Aroylamino-2-pyridones | [Bis(methylthio)methylene]malononitrile, Cyanoaceto-N-aroylhydrazides | One-pot cyclization | tandfonline.com |

| Polysubstituted Pyridines | α,α-Dioxoketene dithioacetals, Cyanothioacetamide/Cyanoacetamide | Cyclocondensation | rsc.org |

Ketene dithioacetals are also instrumental in the synthesis of fused heterocyclic systems. The pyridines synthesized from α,α-dioxoketene dithioacetals can be further elaborated to create bicyclic systems like thieno[2,3-b]pyridines and pyrazolo[3,4-c]pyridines, and even tricyclic systems such as pyrazolo[3,4-d]thieno[2,3-b]pyridine. rsc.org Furthermore, a base-mediated [3+3] cyclization of ketones with α-aroyl ketene dithioacetals provides a route to functionalized phenols, which can be precursors to fused systems like 1-(methylthio)-9,10-dihydrophenanthren-3-ols. nih.gov

Rearrangement Reactions and Domino Processes

The structural motif of 1-Octene (B94956), 1,1-bis(methylthio)- offers a platform for a range of rearrangement and domino reactions, often initiated by the formation of carbocationic intermediates. These processes can lead to significant alterations in the carbon skeleton, providing access to diverse and complex molecular frameworks.

Carbocationic Rearrangements

While direct studies on the carbocationic rearrangements of 1-Octene, 1,1-bis(methylthio)- are not extensively documented, its structure suggests a propensity for such transformations under acidic conditions. Protonation of the double bond would generate a secondary carbocation, which could then undergo classical 1,2-hydride or alkyl shifts to form more stable carbocationic species.

The stability of the resulting carbocation is a key driving force for these rearrangements. For instance, a 1,2-hydride shift from the adjacent carbon would lead to a more stable tertiary carbocation, if the substitution pattern allows. Similarly, migration of an alkyl group could also occur to achieve greater carbocation stability. The general principles of carbocation rearrangements, such as the preference for the formation of more substituted carbocations, are expected to apply.

| Type of Rearrangement | Description | Potential Outcome for 1-Octene, 1,1-bis(methylthio)- |

| 1,2-Hydride Shift | Migration of a hydrogen atom with its bonding electrons to an adjacent carbocationic center. | Formation of a more stable tertiary carbocation if a suitably located hydrogen is available on the octyl chain. |

| 1,2-Alkyl Shift | Migration of an alkyl group with its bonding electrons to an adjacent carbocationic center. | Skeletal reorganization of the octyl chain to form a more stable carbocationic intermediate. |

These rearranged carbocations can then be trapped by nucleophiles or undergo elimination to yield a variety of products with altered carbon skeletons. The presence of the bis(methylthio)acetal group can also influence the course of these rearrangements through electronic effects.

Role in Complex Skeletal Reconstructions

The reactivity of ketene dithioacetals, including 1-Octene, 1,1-bis(methylthio)-, extends to their participation in domino reactions that result in profound skeletal reconstructions. These sequential reactions, occurring in a single pot, are highly efficient in building molecular complexity.

A notable example of such a transformation is the Nazarov cyclization, a 4π-electrocyclic ring closure of a pentadienyl cation. While classically applied to divinyl ketones, the underlying principles can be extended to appropriately substituted ketene dithioacetals. wikipedia.orgorganic-chemistry.orgnih.gov For a derivative of 1-Octene, 1,1-bis(methylthio)- bearing an additional vinyl group in a suitable position, acid catalysis could initiate the formation of a pentadienyl cation, which would then undergo electrocyclization to form a five-membered ring. The resulting oxyallyl cation intermediate, stabilized by the sulfur atoms, can then be trapped or undergo further reactions.

This Nazarov-type cyclization represents a powerful tool for the construction of cyclopentenone derivatives, which are valuable building blocks in organic synthesis. The substitution pattern on the octene chain would influence the stereochemical outcome of the cyclization.

Furthermore, ketene dithioacetals can participate in domino reactions initiated by other means, such as with Vilsmeier reagents, leading to complex heterocyclic systems. nih.govfigshare.com For instance, a domino process involving an α-acetyl-α-carbamoyl ketene dithioacetal with a Vilsmeier reagent has been shown to produce 4-halogenated 2(1H)-pyridinones. While the substrate is more functionalized than 1-Octene, 1,1-bis(methylthio)-, this illustrates the potential for domino reactions to dramatically reshape the molecular framework.

The table below summarizes potential domino processes and the resulting skeletal reconstructions that could be envisaged for derivatives of 1-Octene, 1,1-bis(methylthio)-.

| Domino Process | Initiator/Key Step | Resulting Skeletal Reconstruction |

| Nazarov-type Cyclization | Acid-catalyzed formation of a pentadienyl cation | Formation of a five-membered carbocyclic ring (cyclopentenone derivative) |

| Domino Knoevenagel/Hetero-Diels-Alder | Condensation followed by cycloaddition | Formation of complex heterocyclic systems such as dihydropyrans |

| [3+3] Cyclization | Reaction with 1,3-dianionic species | Formation of six-membered rings, such as substituted phenols |

These examples, drawn from the broader reactivity of ketene dithioacetals, highlight the potential of 1-Octene, 1,1-bis(methylthio)- and its derivatives as versatile platforms for the synthesis of complex molecules through carefully designed rearrangement and domino strategies.

Advanced Applications As Synthetic Building Blocks

Precursors for Aldehyde and Ketone Derivatives (Masked Functionality)

One of the most powerful applications of 1-Octene (B94956), 1,1-bis(methylthio)- in organic synthesis is its function as a masked acyl anion equivalent. The concept of "umpolung" or polarity reversal is central to this utility. organic-chemistry.orgwikipedia.org In typical carbonyl chemistry, the carbonyl carbon is electrophilic. However, the dithioacetal group in 1-Octene, 1,1-bis(methylthio)- allows for the deprotonation of the adjacent vinylic carbon, creating a nucleophilic center. This nucleophile can then react with various electrophiles, and subsequent hydrolysis of the dithioacetal unmasks the carbonyl group, leading to the formation of aldehydes or ketones.

The hydrolysis of the ketene (B1206846) dithioacetal moiety is a critical step in revealing the masked carbonyl functionality. This transformation can be achieved under various conditions, often involving acid catalysis or the use of metal salts. beilstein-journals.orgnih.govuwindsor.ca For instance, treatment with an acid in the presence of water can effectively cleave the carbon-sulfur bonds, yielding the corresponding carbonyl compound and methanethiol (B179389).

Table 1: Hydrolysis of 1-Octene, 1,1-bis(methylthio)- Derivatives

| Reactant (Derivative of 1-Octene, 1,1-bis(methylthio)-) | Reagents for Hydrolysis | Product (Aldehyde/Ketone) |

| 1-Octene, 1,1-bis(methylthio)- | H₃O⁺ | Octanal (B89490) |

| 2-Phenyl-1,1-bis(methylthio)-1-octene | HgCl₂, CaCO₃, aq. CH₃CN | 2-Phenyloctanal |

| 1,1-Bis(methylthio)-1-octen-3-ol | H₃O⁺ | 3-Hydroxyoctanal |

This masked functionality provides a strategic advantage in multistep syntheses, allowing for the introduction of a carbonyl group at a late stage, thus avoiding potential unwanted side reactions.

Utility in Carbon-Carbon Bond Forming Reactions

The nucleophilic character of the deprotonated form of 1-Octene, 1,1-bis(methylthio)- makes it a valuable partner in a variety of carbon-carbon bond-forming reactions. This reactivity is particularly useful in conjugate addition reactions, where it can act as a soft nucleophile. wikipedia.orgnih.govlibretexts.org

In a typical Michael addition reaction, the lithiated derivative of 1-Octene, 1,1-bis(methylthio)- can add to α,β-unsaturated carbonyl compounds. This reaction forms a new carbon-carbon bond at the β-position of the Michael acceptor. The resulting enolate can be subsequently protonated or reacted with another electrophile. The dithioacetal can then be hydrolyzed to reveal a 1,5-dicarbonyl compound or a related derivative.

Furthermore, the reaction of lithiated 1-Octene, 1,1-bis(methylthio)- with alkyl halides provides a straightforward method for the elongation of the carbon chain. The resulting substituted ketene dithioacetal can be a valuable intermediate for further transformations.

Table 2: Carbon-Carbon Bond Forming Reactions with 1-Octene, 1,1-bis(methylthio)-

| Electrophile | Product of C-C Bond Formation | Potential Final Product after Hydrolysis |

| Cyclohexenone | 3-(1,1-Bis(methylthio)oct-1-en-2-yl)cyclohexan-1-one | 3-(1-Oxooct-2-yl)cyclohexan-1-one |

| Benzyl bromide | 2-Benzyl-1,1-bis(methylthio)-1-octene | 2-Benzyloctanal |

| Ethylene oxide | 3,3-Bis(methylthio)dec-2-en-1-ol | 3-Oxodecan-1-ol |

Contributions to Complex Molecule Synthesis

The synthetic utility of ketene dithioacetals, such as 1-Octene, 1,1-bis(methylthio)-, extends to the synthesis of complex molecules, including natural products. uwindsor.canih.gov While specific examples detailing the use of 1-Octene, 1,1-bis(methylthio)- in the total synthesis of a named natural product are not prevalent in the literature, the general strategies employed with similar ketene dithioacetals highlight its potential.

For instance, the ability to form 1,5-dicarbonyl compounds through conjugate addition is a key step in the synthesis of various cyclic compounds via intramolecular aldol (B89426) or Claisen condensations. The long alkyl chain of the 1-octene moiety could be a desirable feature in the synthesis of long-chain fatty acid derivatives or polyketide natural products.

Moreover, the versatility of the dithioacetal group allows for its conversion into other functional groups, further expanding its synthetic potential. For example, reduction of the dithioacetal can lead to the corresponding methylene (B1212753) group, while oxidation can yield sulfoxides or sulfones, which can participate in further synthetic transformations. nih.gov The strategic incorporation of the 1-Octene, 1,1-bis(methylthio)- unit can, therefore, serve as a linchpin in a convergent synthetic approach, allowing for the assembly of complex molecular architectures.

Mechanistic Insights and Computational Studies Pertaining to 1 Octene, 1,1 Bis Methylthio

Elucidation of Reaction Pathways for Transformations of 1,1-Bis(methylthio)alkenes

The transformations of 1,1-bis(methylthio)alkenes, such as 1-octene (B94956), 1,1-bis(methylthio)-, proceed through a variety of reaction pathways, largely dictated by the nature of the reactants and reaction conditions. These compounds serve as versatile intermediates in organic synthesis. rsc.orgsemanticscholar.org Their reactivity stems from the "umpolung" (polarity reversal) of the carbonyl carbon, a concept introduced by Seebach, where the typically electrophilic carbon of a carbonyl group is transformed into a nucleophilic center upon conversion to a dithioacetal.

Michael Addition: One of the fundamental reaction pathways involves the Michael addition of nucleophiles. In the presence of a strong base, the proton alpha to the bis(methylthio) group can be abstracted, creating a stabilized carbanion. This carbanion can then act as a nucleophile in a 1,4-addition to α,β-unsaturated carbonyl compounds. A proposed mechanism involves the initial formation of an enolate from a ketone, which then adds to the ketene (B1206846) dithioacetal, followed by the elimination of a methanethiolate (B1210775) group. nih.gov

Cycloaddition Reactions: 1,1-Bis(methylthio)alkenes can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. For instance, in hetero-Diels-Alder reactions with azoalkenes, these compounds can lead to the formation of 1,3,4-thiadiazine derivatives. mdpi.com The regioselectivity of these reactions is a key aspect, with theoretical studies suggesting that the formation of certain regioisomers is kinetically favored. mdpi.com The reaction of ketene dithioacetals with various alkenes in [2+2] cycloadditions is influenced by the electronic nature of the substituents on both reactants, governing the regioselectivity of the resulting cyclobutane (B1203170) derivatives. youtube.com

Electrophilic Additions: The double bond in 1-octene, 1,1-bis(methylthio)- can undergo addition reactions with electrophiles. The reaction pathway typically involves the initial attack of the electrophile on the electron-rich double bond to form a carbocation intermediate. This intermediate is stabilized by the adjacent sulfur atoms through resonance. Subsequent attack by a nucleophile completes the addition. The regioselectivity follows Markovnikov's rule, with the electrophile adding to the less substituted carbon of the double bond. masterorganicchemistry.comlibretexts.org

Anodic Cyclization: An interesting transformation of ketene dithioacetals involves anodic oxidation, which reverses their typical polarity. This allows for intramolecular coupling reactions with nucleophiles like enol ethers, leading to the formation of cyclic ketones. nih.gov This electrochemical approach provides a pathway to stereoselectively generate quaternary carbon centers. nih.gov

A summary of common reaction pathways for 1,1-bis(methylthio)alkenes is presented in the table below.

| Reaction Type | General Mechanism | Key Intermediates | Typical Products |

| Michael Addition | Nucleophilic addition of a carbanion to an α,β-unsaturated system. | Stabilized carbanion, enolate | 1,5-dicarbonyl compounds or related structures |

| [4+2] Cycloaddition | Concerted or stepwise reaction with a diene. | Cyclic transition state or zwitterionic/diradical intermediates | Substituted cyclohexene (B86901) derivatives |

| [2+2] Cycloaddition | Stepwise or concerted reaction with an alkene or ketene. | Cyclobutane intermediate | Substituted cyclobutane derivatives |

| Electrophilic Addition | Attack of an electrophile on the double bond followed by nucleophilic capture. | Carbocation stabilized by sulfur | Dithioacetals with new substituents at the former double bond carbons |

| Anodic Cyclization | Electrochemical oxidation to generate a radical cation, followed by intramolecular nucleophilic attack. | Radical cation | Cyclic ketones |

Theoretical Approaches in Predicting Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for predicting the reactivity and selectivity of organic reactions, including those involving 1,1-bis(methylthio)alkenes. nih.govrsc.org These theoretical approaches provide insights into reaction mechanisms, transition state geometries, and the energies of intermediates and products.

Frontier Molecular Orbital (FMO) Theory: FMO theory is often used to rationalize the outcomes of pericyclic reactions. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the feasibility and regioselectivity of the reaction. For 1,1-bis(methylthio)alkenes, the HOMO is typically localized on the carbon-carbon double bond, making it nucleophilic. The energy and coefficients of the HOMO and LUMO can be calculated to predict how it will interact with various electrophiles and dienes.

Activation Strain Model: The activation strain model, or distortion/interaction model, is another powerful tool for analyzing reaction barriers. It partitions the activation energy into two components: the strain energy required to distort the reactants into their transition state geometries, and the interaction energy between the distorted reactants. This model can be used to understand the origins of regio- and stereoselectivity in cycloaddition reactions of ketene dithioacetals.

Computational Studies on Regioselectivity: DFT calculations have been successfully employed to explain the regioselectivity observed in cycloaddition reactions of related sulfur-containing compounds. For example, in the hetero-Diels-Alder reaction of azoalkenes with thioketones, DFT calculations revealed that the observed high regioselectivity was a result of kinetic control, with the transition state leading to the observed product being significantly lower in energy. mdpi.com Similar computational approaches can be applied to predict the regiochemical outcome of reactions involving 1-octene, 1,1-bis(methylthio)-. For instance, in the reaction of substituted ketenes with alkenes, the regioselectivity is governed by the polarization of the alkene, with the more electron-rich end of the alkene forming a bond with the electron-deficient central carbon of the ketene. youtube.com

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution and donor-acceptor interactions within a molecule. This can help in understanding the electronic effects of the bis(methylthio) group on the reactivity of the double bond in 1-octene, 1,1-bis(methylthio)-.

The following table summarizes theoretical approaches and their applications in studying the reactivity of 1,1-bis(methylthio)alkenes.

| Theoretical Approach | Application | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction pathways, and transition states. | Reaction energies, activation barriers, geometries of intermediates and transition states. |

| Frontier Molecular Orbital (FMO) Theory | Rationalization of pericyclic reactions. | Reactivity, regioselectivity, and stereoselectivity of cycloadditions. |

| Activation Strain Model | Analysis of activation barriers. | Understanding the origins of selectivity in terms of reactant distortion and interaction energies. |

| Natural Bond Orbital (NBO) Analysis | Study of charge distribution and orbital interactions. | Elucidation of electronic effects of substituents. |

Kinetic and Thermodynamic Considerations in Dithioacetal Chemistry

The kinetics and thermodynamics of reactions involving dithioacetals, including 1-octene, 1,1-bis(methylthio)-, are crucial for understanding and controlling reaction outcomes.

Kinetic vs. Thermodynamic Control: In many reactions of 1,1-bis(methylthio)alkenes, the possibility of forming multiple products exists. The product distribution can be governed by either kinetic or thermodynamic control. Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product. For example, in cycloaddition reactions, the regioselectivity is often under kinetic control, meaning the observed product is the one that is formed via the lowest energy transition state. mdpi.com

Hydrolysis of Dithioacetals: The hydrolysis of dithioacetals to regenerate the corresponding carbonyl compound is a key transformation. This reaction is typically carried out under acidic conditions, but the stability of dithioacetals is significantly greater than that of their oxygen analogs, acetals. The hydrolysis of thioacetals is often facilitated by the use of oxidizing agents that convert the thioether to a better leaving group, such as a sulfoxide (B87167) or sulfone. The kinetics of dithioacetal hydrolysis can be influenced by factors such as the strength of the acid catalyst, temperature, and the presence of oxidizing agents.

Thermodynamics of Cycloaddition Reactions: The thermodynamics of cycloaddition reactions, such as the Diels-Alder reaction, determine the position of the equilibrium between reactants and products. The Gibbs free energy change (ΔG) for the reaction, which is a function of the enthalpy change (ΔH) and entropy change (ΔS), dictates the spontaneity of the reaction. For many cycloaddition reactions, the formation of new sigma bonds makes the reaction enthalpically favorable, while the loss of translational and rotational freedom makes it entropically unfavorable. The temperature at which the reaction is carried out can therefore influence the equilibrium position. The kinetics of Diels-Alder reactions can also be influenced by the solvent, with reactions in water often showing rate enhancement. nih.gov

The table below provides a general overview of kinetic and thermodynamic parameters in dithioacetal chemistry.

| Parameter | Significance in Dithioacetal Chemistry | Influencing Factors |

| Activation Energy (Ea) | Determines the rate of a reaction. Lower Ea leads to a faster reaction. | Reactant structure, catalyst, solvent, temperature. |

| Rate Constant (k) | Quantifies the rate of a reaction. | Temperature (Arrhenius equation), activation energy. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Bond energies of reactants and products. |

| Entropy of Reaction (ΔS) | The change in disorder during a reaction. | Changes in the number of molecules and their degrees of freedom. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | Enthalpy, entropy, and temperature (ΔG = ΔH - TΔS). |

Future Perspectives in the Research of 1 Octene, 1,1 Bis Methylthio

Development of Novel Catalytic Transformations

The future of 1-octene (B94956), 1,1-bis(methylthio)- chemistry is intrinsically linked to the development of novel catalytic systems that can unlock new reaction pathways and enhance the efficiency of existing ones. While traditional methods have relied on stoichiometric reagents, the shift towards catalytic processes is a key area of future research.

One promising direction is the exploration of transition-metal-free catalysis. For instance, the use of an HBr–DMSO system for the sulfenylation of ketene (B1206846) dithioacetals presents a metal-free approach. semanticscholar.org Future work could focus on adapting such systems for transformations involving 1-octene, 1,1-bis(methylthio)-, potentially leading to more cost-effective and environmentally friendly syntheses.

Palladium catalysis has already shown utility in the derivatization of ketene dithioacetals, such as in vinylic C-H difluoroalkylation. semanticscholar.org Future research will likely focus on expanding the repertoire of palladium-catalyzed reactions for 1-octene, 1,1-bis(methylthio)-, including the development of more active and selective catalysts for cross-coupling reactions. This could enable the introduction of a wider range of functional groups onto the octene backbone.

Furthermore, photoinduced cross-coupling reactions represent a burgeoning field. The synthesis of substituted 1,3-dienes from vinylarenes and ketene dithioacetals under photoinduced conditions highlights a novel approach to C-C bond formation. mdpi.com Applying this technology to 1-octene, 1,1-bis(methylthio)- could provide a powerful tool for constructing complex molecular architectures in a regio- and stereospecific manner. mdpi.com

The development of relay catalysis systems, which integrate multiple catalytic steps in a one-pot process, is another exciting frontier. A metal-free, three-step, one-pot synthesis of tetrasubstituted 2,4-diacylthiophenes from propargylic alcohols and α-oxo ketene dithioacetals demonstrates the potential of this approach. acs.org Adapting such relay systems for reactions involving 1-octene, 1,1-bis(methylthio)- could significantly improve synthetic efficiency by reducing the need for intermediate purification steps.

| Catalytic Approach | Potential Application for 1-Octene, 1,1-bis(methylthio)- | Research Focus |

| Metal-Free Catalysis | Sulfenylation and other functionalizations | Development of efficient and selective non-metal catalysts. |

| Palladium Catalysis | Cross-coupling reactions for C-C and C-heteroatom bond formation | Design of novel palladium catalysts with enhanced activity and substrate scope. |

| Photocatalysis | C(sp2)−H/C(sp2)−H cross-coupling for diene synthesis | Exploration of new photoinduced transformations and catalyst systems. |

| Relay Catalysis | Multi-step one-pot syntheses of complex molecules | Design of integrated catalytic systems for streamlined synthetic routes. |

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly influencing the direction of chemical research, and the synthesis and application of 1-octene, 1,1-bis(methylthio)- are no exception. Future efforts will be directed towards developing more sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

A key area of focus is the use of environmentally benign solvents. Recently, a green procedure was developed for obtaining saturated and unsaturated thioacetates using water as a solvent, avoiding the need for a catalyst. The application of aqueous micellar media, as demonstrated in the enzymatic bromination of α-oxo ketene dithioacetals, offers another green alternative to conventional organic solvents. rsc.org This approach not only enhances reaction rates but also facilitates catalyst recycling. rsc.org Research into the use of such aqueous systems for the synthesis and transformation of 1-octene, 1,1-bis(methylthio)- is a promising avenue.

Enzymatic catalysis presents a powerful tool for green chemistry. The use of enzymes like Curvularia inaequalis vanadium chloroperoxidase for the bromination of α-oxo ketene dithioacetals showcases the potential of biocatalysis in organosulfur chemistry. rsc.org Future research could explore the use of other enzymes for a variety of transformations of 1-octene, 1,1-bis(methylthio)-, taking advantage of their high selectivity and mild reaction conditions.

The development of electrochemical methods for the synthesis of organosulfur compounds also aligns with the goals of green chemistry. researchgate.net An efficient electrochemical approach for constructing C-S bonds by coupling biomass oxidation with an S-containing nucleophile has been reported. researchgate.net Exploring the electrochemical synthesis of 1-octene, 1,1-bis(methylthio)- and its derivatives could offer a more sustainable alternative to traditional chemical methods.

Furthermore, the principles of atom economy and process mass intensity will guide the development of new synthetic routes. whiterose.ac.uk Multi-component reactions, which combine several reactants in a single step to form a complex product, are inherently atom-efficient. iosrjournals.org Designing multi-component reactions that incorporate 1-octene, 1,1-bis(methylthio)- will be a key objective in expanding its synthetic utility in a sustainable manner.

| Green Chemistry Approach | Application to 1-Octene, 1,1-bis(methylthio)- | Potential Benefits |

| Use of Green Solvents | Synthesis and reactions in water or aqueous micellar media | Reduced environmental impact, improved safety, potential for catalyst recycling. |

| Biocatalysis | Enzymatic transformations for selective functionalization | High selectivity, mild reaction conditions, reduced byproducts. |

| Electrochemistry | Electrochemical synthesis and derivatization | Use of renewable energy, high efficiency, reduced use of chemical reagents. |

| Atom Economy | Development of multi-component reactions | Increased efficiency, reduced waste generation. |

Expansion of Synthetic Scope and Derivatization Strategies

Future research will undoubtedly focus on expanding the synthetic applications of 1-octene, 1,1-bis(methylthio)- by developing novel derivatization strategies. The versatility of the ketene dithioacetal moiety makes it a valuable building block for the synthesis of a wide array of organic compounds. rsc.orgresearchgate.net

One area of expansion is the synthesis of heterocyclic compounds. Ketene dithioacetals are important precursors for constructing various heterocyclic scaffolds. researchgate.net Future work will likely involve the development of new cyclization reactions using 1-octene, 1,1-bis(methylthio)- as a starting material to access novel and potentially biologically active heterocycles. For example, base-mediated [3+3] cyclization of ketene dithioacetals with simple ketones has been used to synthesize functionalized phenols. nih.gov

The development of new C-S and C-Se bond-forming reactions is another promising avenue. While some cross-coupling reactions of ketene dithioacetals with dichalcogenides have been reported, there is significant scope for expansion. researchgate.net Future research could focus on developing new catalytic systems for the efficient and selective introduction of sulfur and selenium functionalities into the 1-octene, 1,1-bis(methylthio)- framework.

Furthermore, the use of 1-octene, 1,1-bis(methylthio)- in the synthesis of complex natural products and their analogues is an area with significant potential. The direct alkenylation of indoles with α-oxo ketene dithioacetals to synthesize derivatives of the indole (B1671886) alkaloid meridianin demonstrates the utility of ketene dithioacetals in this context. semanticscholar.org Future strategies could involve the application of 1-octene, 1,1-bis(methylthio)- in the total synthesis of other complex target molecules.

The development of novel derivatizing reagents and strategies will also be crucial for expanding the synthetic scope. For instance, new reagents could be developed to selectively functionalize the double bond or the dithioacetal group of 1-octene, 1,1-bis(methylthio)-, allowing for a wider range of chemical transformations.

| Derivatization Strategy | Synthetic Goal | Potential Outcomes |

| Cyclization Reactions | Synthesis of novel heterocyclic compounds | Access to new chemical space for drug discovery and materials science. |

| C-S/C-Se Bond Formation | Introduction of new chalcogen functionalities | Development of new organosulfur and organoselenium compounds with unique properties. |

| Natural Product Synthesis | Total synthesis of complex molecules | Efficient and novel routes to biologically active compounds. |

| Novel Reagent Development | Selective functionalization of the molecule | Greater control over chemical transformations and access to a wider range of derivatives. |

Q & A

Q. What are the optimal synthetic routes and experimental conditions for preparing 1-Octene, 1,1-bis(methylthio)- with high purity?

Methodological Answer: The synthesis of 1,1-bis(methylthio) derivatives typically involves nucleophilic substitution or alkylation reactions. For structurally analogous compounds like 1,1-bis(methylthio)-2-nitroethene, a two-step process is effective:

Initial Reaction: Nitromethane reacts with carbon disulfide under alkaline conditions to form a dithiolate intermediate.

Methylation: The intermediate is treated with dimethyl sulfate at 35°C for 3 hours, yielding 84% product after recrystallization .

Key Variables:

- Temperature: Optimal methylation occurs at 35°C; higher temperatures may induce side reactions.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Reagent Ratios: A 1:1.2 molar ratio of nitromethane to carbon disulfide minimizes unreacted starting material.

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 3 hours | Maximizes conversion |

| Methylation Temp | 35°C | Reduces decomposition |

| Solvent | DMF | Enhances solubility |

Validation: Confirm purity via melting point analysis, IR (C=S stretch at ~1050 cm⁻¹), and ¹H-NMR (singlets for methylthio groups at δ 2.4–2.6 ppm) . Cross-reference with NIST spectral databases for structural verification .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 1-Octene, 1,1-bis(methylthio)-?

Methodological Answer:

- IR Spectroscopy: Identify characteristic S–C and C=S stretches (600–1100 cm⁻¹). Compare with reference spectra from NIST Chemistry WebBook .

- NMR Analysis:

- GC-MS: Use a non-polar column (e.g., DB-5) with electron ionization (EI) to confirm molecular ion peaks and fragmentation patterns.

Data Interpretation: Discrepancies in spectral data may arise from impurities or isomerization. Perform column chromatography (silica gel, hexane/ethyl acetate) to isolate pure fractions before analysis .

Advanced Research Questions

Q. How do reaction variables such as solvent polarity and temperature influence the stereochemical outcomes in reactions involving 1-Octene, 1,1-bis(methylthio)-?

Methodological Answer: The electron-withdrawing methylthio groups can direct regioselectivity in Diels-Alder reactions or electrophilic additions. For example:

- Solvent Effects: Polar solvents (e.g., acetonitrile) stabilize charge-separated intermediates, favoring anti-Markovnikov addition. Non-polar solvents (e.g., toluene) may promote radical pathways .

- Temperature Control: Elevated temperatures (80–100°C) can trigger [1,5]-sulfenyl rearrangements, altering product stereochemistry. Monitor via in-situ FTIR or HPLC .

Experimental Design:

- Use kinetic studies (variable-temperature NMR) to track intermediate formation.

- Compare reaction outcomes in solvents of varying polarity (e.g., ε values: hexane = 1.9, DMSO = 47).

Q. What computational approaches can elucidate the electronic and steric effects of the bis(methylthio) groups on the reactivity of 1-Octene, 1,1-bis(methylthio)-?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO/LUMO). The electron-deficient C=C bond (due to methylthio groups) enhances susceptibility to nucleophilic attack .

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and aggregation behavior.

Validation: Compare computed IR/NMR spectra with experimental data to assess model accuracy .

Q. How can researchers resolve contradictions in reported thermodynamic data for 1-Octene, 1,1-bis(methylthio)- across different studies?

Methodological Answer: Discrepancies often arise from:

- Purity Issues: Use high-resolution mass spectrometry (HRMS) to verify sample integrity.

- Experimental Conditions: Standardize calorimetry protocols (e.g., DSC heating rates, purge gases) .

- Data Normalization: Correct for solvent effects using Gibbs free energy calculations.

Case Study: If conflicting enthalpy values are reported, replicate measurements under controlled conditions (e.g., inert atmosphere, calibrated equipment) and publish raw data with error margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.